molecular formula C14H12O6 B7842983 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid

Cat. No.: B7842983
M. Wt: 276.24 g/mol
InChI Key: JATGRPKCQALELF-UHFFFAOYSA-N
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Description

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid is a furan-2-carboxylic acid derivative featuring a 5-formyl-2-methoxyphenoxymethyl substituent at the 5-position of the furan ring. This compound combines a carboxylic acid group (for hydrogen bonding and solubility) with a formyl group (for electrophilic reactivity) and a methoxy group (for steric and electronic modulation).

Properties

IUPAC Name

5-[(5-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-18-11-4-2-9(7-15)6-13(11)19-8-10-3-5-12(20-10)14(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATGRPKCQALELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatic systems. For 2-methoxyphenol (guaiacol), this method proceeds as follows:

Procedure :

  • Reagents : Phosphorus oxychloride (POCl₃, 1.09 g, 7.14 mmol) and dimethylformamide (DMF, 678.57 mg, 9.28 mmol) form the Vilsmeier complex at 0°C.

  • Substrate addition : 2-Methoxyphenol (1.0 g, 7.14 mmol) is introduced, and the mixture reacts at 100°C for 3 hours.

  • Workup : Quenching with ice and pH adjustment to 8 yields 5-formyl-2-methoxyphenol (83% yield).

Key Data :

ParameterValue
Temperature100°C
Time3 hours
Yield83%
Regioselectivity>95% para to methoxy

Limitations : Over-formylation risks necessitate careful stoichiometric control.

Directed Ortho-Metalation (DoM)

DoM strategies exploit the methoxy group’s directing effects to achieve meta-formylation:

Procedure :

  • Lithiation : 2-Methoxyphenol is treated with LDA (lithium diisopropylamide) at -78°C in THF.

  • Electrophilic trapping : DMF or methyl formate introduces the formyl group.

  • Acid workup : Yields 5-formyl-2-methoxyphenol (68–72% yield).

Advantages : Superior regiocontrol compared to electrophilic methods.

Preparation of Furan-2-Carboxylic Acid Derivatives

Oxidation of 5-Hydroxymethylfurfural (HMF)

HMF serves as a renewable precursor for furan-2-carboxylic acid derivatives:

Procedure :

  • Oxidation : HMF (252 mg, 2 mmol), MnO₂ (347 mg, 4 mmol), and NaCN (39.2 mg, 0.8 mmol) in CH₂Cl₂/MeOH (4:1 v/v) at 40°C for 12 hours.

  • Esterification : In situ reaction with methanol forms methyl 5-(hydroxymethyl)furan-2-carboxylate (72% yield).

  • Activation : Treatment with SOCl₂ converts the hydroxymethyl group to chloromethyl (89% yield).

Critical Parameters :

StepConditionsYield
OxidationMnO₂/NaCN, 40°C72%
ChlorinationSOCl₂, reflux89%

Coupling Strategies for Ether Bond Formation

Williamson Ether Synthesis

Procedure :

  • Base activation : 5-Formyl-2-methoxyphenol (1.2 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF.

  • Nucleophilic substitution : Addition of 5-(chloromethyl)furan-2-carboxylic acid (1.0 equiv) at 80°C for 8 hours.

  • Purification : Column chromatography (petroleum ether:ethyl acetate = 4:1) yields the target compound (61% yield).

Optimization Insights :

  • Solvent polarity : DMF > DMSO > THF in rate acceleration.

  • Temperature : Yields plateau above 80°C due to side reactions.

Mitsunobu Reaction

Procedure :

  • Reagents : DEAD (diethyl azodicarboxylate, 1.5 equiv), PPh₃ (1.5 equiv).

  • Coupling : 5-Formyl-2-methoxyphenol and methyl 5-(hydroxymethyl)furan-2-carboxylate in THF, 0°C to RT.

  • Ester hydrolysis : 2M NaOH/MeOH affords the carboxylic acid (78% overall yield).

Advantages : Mild conditions preserve acid-sensitive formyl groups.

Comparative Analysis of Methods

Yield and Efficiency

MethodKey StepYieldPurity
Vilsmeier + WilliamsonFormylation + ether61%95%
DoM + MitsunobuMetalation + coupling78%98%

Functional Group Tolerance

  • Vilsmeier : Incompatible with free –COOH; requires ester protection.

  • Mitsunobu : Tolerates –COOH if esterified during coupling.

Purification and Characterization

Final purification employs gradient elution (petroleum ether:ethyl acetate 4:1 → 1:1) to isolate the target compound (>95% purity). Characterization data aligns with literature:

  • ¹H NMR (DMSO-d₆) : δ 9.89 (s, 1H, CHO), 7.41 (d, J = 3.7 Hz, 1H, furan H), 3.91 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₂O₆: 277.07068; found: 277.07071 .

Chemical Reactions Analysis

Types of Reactions

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include various furan derivatives, which can be used as intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl and carboxylic acid groups play crucial roles in its reactivity, enabling it to participate in a range of chemical reactions. These interactions can lead to the formation of stable complexes with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural analogs of this compound differ primarily in the substituents on the furan ring or adjacent aromatic systems. Key examples include:

Compound Name Substituent Structure Molecular Weight (g/mol) Key Features
Target Compound (5-Formyl-2-methoxyphenoxy)methyl 250* Combines formyl, methoxy, and phenoxy groups for multifunctional interactions
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl 223† Nitro group enhances electron-withdrawing properties; antitubercular activity
5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid 4-Acetylphenoxymethyl 260.24 Acetyl group modifies electronic profile; potential for hydrophobic interactions
5-(Hydroxymethyl)furan-2-carboxylic acid Hydroxymethyl 142.11 Polar substituent improves aqueous solubility; precursor for oxidation
5-(3-Methoxy-3-oxopropyl)furan-2-carboxylic acid 3-Methoxy-3-oxopropyl 214.18 Ester functionality introduces metabolic stability concerns

*Calculated value. †Reported in crystallographic studies.

Key Research Findings and Data Tables

Crystallographic and Hirshfeld Surface Analysis (5-(4-Nitrophenyl) Analog)

Parameter Value/Observation Reference
Crystal Packing Dense H-bond network with ammonium ions
Hirshfeld Surface 34.4% O···H/H···O contacts; 8.4% C···C π-stacking
Bioactivity (IC₅₀) Not reported; in vitro MbtI inhibition

Comparative Solubility and Reactivity

Compound Solubility (Water) Reactivity Highlights
Target Compound Low (predicted) Formyl group susceptible to nucleophilic attack
5-(Hydroxymethyl)furan-2-carboxylic acid High Oxidizable to 5-formyl derivative
5-(4-Nitrophenyl)furan-2-carboxylic acid Moderate Nitro group stabilizes aromatic ring

Biological Activity

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, including anticancer and antibacterial properties. This article reviews its synthesis, biological activity, and relevant case studies, consolidating findings from diverse research sources.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C15H14O6C_{15}H_{14}O_6 and a molecular weight of approximately 290.27 g/mol. The structure features a furan ring, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenols. Various methods have been reported in literature, including the use of specific catalysts and reaction conditions to optimize yield and purity.

Anticancer Activity

Research has indicated that compounds containing furan moieties exhibit significant anticancer properties. A study highlighted the cytotoxic effects of related furan derivatives against various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney) cells. For instance, derivatives similar to this compound showed IC50 values indicating potent activity against these cell lines .

Table 1: Cytotoxicity of Furan Derivatives

Compound NameCell LineIC50 (µg/mL)
Compound AHeLa62.37
Compound BHepG275.00
Compound CVero50.00

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Studies reveal that furan derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for related compounds indicate their potential as antibacterial agents.

Table 2: Antibacterial Activity of Furan Derivatives

BacteriaMIC (µg/mL)
Staphylococcus aureus1.00
Escherichia coli250

Case Studies

  • Anticancer Studies : A study conducted by Phutdhawong et al. demonstrated that certain furan derivatives exhibited selective cytotoxicity towards HeLa cells with promising IC50 values, suggesting their potential for development into anticancer agents .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of furan derivatives showed that some compounds had MIC values as low as 1 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

The biological activities of furan derivatives are often attributed to their ability to interact with cellular targets, leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis. The presence of functional groups such as aldehydes and methoxy groups enhances their reactivity and binding affinity to biological molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 5-formyl-2-methoxyphenol and furan-2-carboxylic acid derivatives. Alkaline conditions (e.g., K₂CO₃ or NaOH in DMF) promote phenoxide formation, enhancing reactivity with bromomethyl-furan intermediates . Optimization includes temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric adjustments (1.2–1.5 equivalents of phenol derivative). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 333.12) and NMR spectroscopy for substituent analysis:

  • ¹H NMR : Peaks at δ 9.75 (s, 1H, CHO), δ 6.5–7.3 (aromatic protons), δ 3.8 (s, 3H, OCH₃), and δ 5.2 (s, 2H, CH₂O) .
  • ¹³C NMR : Signals for carbonyl (δ 178–182 ppm), formyl (δ 190–195 ppm), and methoxy groups (δ 55–60 ppm) .
    • FT-IR identifies functional groups (C=O stretch at ~1680 cm⁻¹, O–CH₃ at ~2850 cm⁻¹) .

Q. What purification strategies are effective for removing by-products like unreacted phenolic precursors?

  • Methodology : Liquid-liquid extraction (ethyl acetate/water) removes polar impurities. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar by-products. Purity validation via HPLC-UV (λ = 254 nm) ensures ≥98% purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-formyl and 2-methoxy groups influence reactivity in cross-coupling reactions?

  • Mechanistic Analysis : The electron-withdrawing formyl group reduces electron density on the furan ring, slowing electrophilic substitutions but enhancing nucleophilic acyl substitutions. The methoxy group’s ortho-directing effect facilitates regioselective functionalization (e.g., Suzuki-Miyaura coupling at the para-position) . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What experimental designs are suitable for evaluating its potential as an antimicrobial agent?

  • Methodology :

  • In vitro assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) .
  • Mechanistic studies : Fluorescence-based assays (SYTOX Green uptake) assess membrane disruption. Molecular docking (PDB: 1AJ6 for E. coli FabI enzyme) predicts target binding .

Q. How should researchers address discrepancies in catalytic oxidation yields reported across studies?

  • Data Contradiction Analysis :

  • Variable factors : Oxidant selection (KMnO₄ vs. CrO₃), solvent polarity (water vs. DMF), and temperature (25°C vs. reflux). For example, KMnO₄ in aqueous H₂SO₄ may over-oxidize the formyl group, while CrO₃ in acetic acid preserves functionality .
  • Troubleshooting : Design a factorial experiment to isolate variables. Use LC-MS to track intermediate formation and identify degradation pathways .

Methodological Notes

  • Synthetic Scalability : Pilot-scale reactions (10–100 g) require optimized stirring rates and controlled reagent addition to prevent exothermic side reactions .
  • Stability Testing : Store the compound at –20°C under inert gas (Ar) to prevent formyl group oxidation. Accelerated stability studies (40°C/75% RH) over 4 weeks assess degradation kinetics .

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